molecular formula C15H16N2O2S2 B2797894 Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351658-61-1

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2797894
M. Wt: 320.43
InChI Key: OSHREUWKFDWCSU-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are pivotal in medicinal chemistry, offering a versatile scaffold for the development of compounds with a broad spectrum of biological activities. These compounds are integral to many synthetic and natural bioactive molecules. Their unique structure enables the creation of various pharmacologically active derivatives, showcasing activities such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. The significance of benzothiazole derivatives extends into their application in drug discovery, where their modification facilitates the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Bhat & Belagali, 2020).

Synthesis and Pharmacological Evaluation

The pharmacological landscape of benzothiazole derivatives is vast, encompassing a wide array of activities that are crucial in the search for novel treatments. The synthetic versatility of benzothiazole allows for the creation of compounds tailored to specific therapeutic targets. A study on benzofused thiazole derivatives highlighted their potential as antioxidant and anti-inflammatory agents, demonstrating the synthetic strategies and biological evaluations that underpin the development of benzothiazole-based therapeutics (Raut et al., 2020).

Anticancer Potentials

Benzothiazole derivatives have been extensively studied for their anticancer properties, with research focusing on understanding the structure-activity relationship (SAR) and mechanisms of action against various cancer cell lines. The design and development of novel benzothiazole compounds for anticancer potential are driven by their ability to interfere with key biological pathways, such as tyrosine kinase inhibition and induction of apoptosis through reactive oxygen species (ROS) activation. This area of study represents a significant portion of benzothiazole research, aiming to identify promising leads for cancer therapy (Pathak et al., 2019).

Future Directions

The future directions for benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone could involve further exploration of its biological activities and potential applications. For instance, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, this compound could be a promising candidate for the development of new drugs with lesser side effects.

properties

IUPAC Name

1,3-benzothiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(13-16-11-3-1-2-4-12(11)21-13)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHREUWKFDWCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

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